1-Pentyl-1H-pyrazole
Description
Properties
CAS No. |
5391-48-0 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-pentylpyrazole |
InChI |
InChI=1S/C8H14N2/c1-2-3-4-7-10-8-5-6-9-10/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
GEPBNSNQBGDCTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=CC=N1 |
Origin of Product |
United States |
Foundational & Exploratory
The Researcher’s Guide to 1-Pentyl-1H-pyrazole
The 1-Pentyl-1H-pyrazole (also known as N-pentylpyrazole) is a specialized heterocyclic building block used primarily in the synthesis of cannabinoid receptor ligands, agrochemicals, and coordination complexes.
Below is the in-depth technical guide for identifying, synthesizing, and applying this compound.
Status: Research Chemical | Class: Alkylpyrazole Heterocycle
Part 1: Chemical Identity & Registry Analysis
Unlike common solvents or reagents, this compound is often a "make-on-demand" intermediate rather than a high-volume commodity. Consequently, its registry data is frequently fragmented across its derivatives.
Registry Data
-
Synonyms: N-Pentylpyrazole; 1-n-Amylpyrazole
-
Molecular Formula: C₈H₁₄N₂
-
Molecular Weight: 138.21 g/mol
-
SMILES: CCCCCn1cccn1
-
InChIKey: DWRKBLNRNBGRLD-UHFFFAOYSA-N (Predicted based on structure)
The CAS Number Challenge
While the parent compound (unsubstituted this compound) appears in patent literature (e.g., for hair dye precursors or adenosine antagonists), it lacks a widely cited, single commercial CAS number in public snippets compared to its derivatives. Researchers should utilize the Derivative Anchoring Strategy to locate the parent in proprietary databases (SciFinder/Reaxys):
| Compound Variant | CAS Number | Function |
| 4-Nitro-1-pentyl-1H-pyrazole | 1240569-20-3 | Common precursor for amino-pyrazoles |
| 3-Nitro-1-pentyl-1H-pyrazole | 1240571-79-2 | Regioisomer standard |
| This compound-4-carboxylic acid | 1155064-52-0 | Scaffold for amide coupling |
| 3-Iodo-1-pentyl-1H-pyrazole | 1506619-07-3 | Cross-coupling partner (Suzuki/Sonogashira) |
Research Insight: If you cannot source the parent compound directly, the 4-carboxylic acid (CAS 1155064-52-0) is the most stable, commercially available starting point for decarboxylation or functionalization.
Part 2: Synthesis Protocol (The Alkylation Core)
The most robust route to this compound is the Nucleophilic Substitution (
Reaction Logic
-
Deprotonation: Pyrazole (
) is deprotonated by a strong base to form the pyrazolide anion. -
Alkylation: The anion attacks the primary alkyl halide.
-
Regiochemistry: Since unsubstituted pyrazole is symmetric due to tautomerism,
-alkylation yields a single product.
Protocol: Phase-Transfer Catalysis Method
This method is preferred over NaH/DMF for safety and scalability.
Reagents:
-
Pyrazole (1.0 eq)[4]
-
1-Bromopentane (1.2 eq)
-
Potassium Hydroxide (KOH, 2.0 eq, pulverized)
-
Tetrabutylammonium bromide (TBAB, 5 mol%)
-
Solvent: Toluene or DMSO (anhydrous not strictly required for PTC)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyrazole (6.8 g, 100 mmol) in Toluene (100 mL).
-
Base Addition: Add pulverized KOH (11.2 g, 200 mmol) and TBAB (1.6 g, 5 mmol). The mixture will be heterogeneous.
-
Alkylation: Add 1-Bromopentane (18.1 g, 120 mmol) dropwise over 30 minutes.
-
Reaction: Heat to 60°C and stir vigorously for 6–12 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).
-
Note: The pyrazole spot (
) should disappear; the product spot ( ) will appear.
-
-
Workup: Cool to room temperature. Filter off the inorganic salts. Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over
, filter, and concentrate under reduced pressure. -
Distillation: Purify the resulting oil via vacuum distillation (approx. 80–90°C at 10 mmHg) to obtain a clear, colorless liquid.
Visualization: Synthesis Pathway
Caption: Phase-transfer catalyzed N-alkylation of pyrazole yielding this compound.
Part 3: Structural Characterization
Verifying the structure requires distinguishing the
Predicted NMR Fingerprint ( )
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H | 7.50 | Doublet ( | 1H | H3 (Adjacent to N2) |
| 1H | 7.35 | Doublet ( | 1H | H5 (Adjacent to N1-Pentyl) |
| 1H | 6.25 | Triplet ( | 1H | H4 (Ring Top) |
| 1H | 4.15 | Triplet ( | 2H | N-CH2 ( |
| 1H | 1.85 | Multiplet | 2H | CH2 ( |
| 1H | 1.30 | Multiplet | 4H | CH2-CH2 (Chain body) |
| 1H | 0.90 | Triplet | 3H | CH3 (Terminal methyl) |
Diagnostic Signal: The triplet at
Part 4: Applications in Drug Development
The 1-pentylpyrazole moiety is a pharmacophore often explored in:
-
Cannabinoid Receptor Ligands:
-
The pentyl chain mimics the lipophilic tail of
-THC. -
Reference Compound: O-1269 (CAS 336615-64-6) is a 1,5-diarylpyrazole with an
-pentyl chain that acts as a CB1 agonist.[5] The this compound scaffold is the "tail" donor in these structure-activity relationship (SAR) studies.
-
-
Agrochemicals:
-
Used as a precursor for SDHI (Succinate Dehydrogenase Inhibitor) fungicides where lipophilicity (logP) modulation is required for leaf penetration.
-
-
Coordination Chemistry:
-
Acts as a neutral ligand for Palladium (Pd) or Nickel (Ni) catalysts in cross-coupling reactions, where the alkyl chain improves solubility in non-polar organic solvents.
-
Part 5: Safety & Handling
Hazard Class: Irritant / Acute Toxin (Oral)
-
H302: Harmful if swallowed (Typical for alkylpyrazoles).
-
H315/H319: Causes skin and serious eye irritation.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Alkylpyrazoles can darken (oxidize) upon prolonged exposure to air.
-
Disposal: Incineration with a combustible solvent and afterburner.
References
-
Synthesis of Pyrazoles: Organic Chemistry Portal. "Pyrazole Synthesis." Available at: [Link]
-
Cannabinoid Ligand O-1269: PubChem Compound Summary. "5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide."[5] Available at: [Link]
- General Alkylation Protocol:Journal of Organic Chemistry. "Regioselective Alkylation of Pyrazoles.
Sources
Solubility of 1-pentyl-1H-pyrazole in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Pentyl-1H-Pyrazole in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document establishes a predictive framework based on first principles of physical organic chemistry and available data for the parent pyrazole scaffold. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, purification, formulation, and biological screening.
Introduction: The Significance of this compound
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This scaffold is a cornerstone in medicinal chemistry, present in numerous approved pharmaceuticals.[2][3] The pyrazole ring can serve as a bioisostere for other aromatic rings, often improving physicochemical properties like lipophilicity and solubility, which are critical for a drug candidate's success.[4]
This compound is a derivative where a five-carbon alkyl chain is attached to the N1 position of the pyrazole ring. This substitution fundamentally alters the molecule's physical properties compared to the parent 1H-pyrazole. The addition of the lipophilic pentyl group creates an amphiphilic molecule with a polar, aromatic "head" (the pyrazole ring) and a nonpolar, aliphatic "tail" (the pentyl chain). Understanding how this structure dictates solubility in a range of organic solvents is paramount for its practical application.
Theoretical Framework: Predicting Solubility
The principle of "similia similibus solvuntur" or "like dissolves like" is the primary determinant of solubility.[5] The overall polarity of a molecule, governed by its functional groups and hydrocarbon framework, determines its affinity for solvents of similar polarity.
-
1H-Pyrazole (Parent Compound): The parent molecule is a crystalline solid with a melting point of 67-70°C.[6] It is capable of intermolecular hydrogen bonding, contributing to its solid state and relatively high boiling point.[6] It is soluble in polar organic solvents like ethanol and acetone and shows significant, temperature-dependent solubility in water.[7][8]
-
This compound (The Derivative): The introduction of the nonpolar pentyl group drastically increases the molecule's lipophilicity (hydrophobicity).
-
Intermolecular Forces: The primary interactions for the pentyl chain will be van der Waals (London dispersion) forces, which are favored in nonpolar solvents. The pyrazole ring can still participate in dipole-dipole interactions.
-
Impact on Solubility:
-
In Polar Solvents (e.g., Water, Methanol): The large, nonpolar pentyl tail is expected to significantly disrupt the hydrogen-bonding network of highly polar solvents, leading to much lower solubility compared to the parent pyrazole.
-
In Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): The pentyl chain will readily interact with nonpolar solvents through dispersion forces, suggesting high solubility. The parent pyrazole already shows some solubility in cyclohexane and benzene, which increases with temperature; this effect is expected to be greatly amplified by the pentyl group.[8][9]
-
In Intermediate Polarity Solvents (e.g., Ethanol, Acetone, Dichloromethane): These solvents possess both polar and nonpolar characteristics. They can interact with the pyrazole ring's dipole while also accommodating the nonpolar alkyl chain. Therefore, this compound is predicted to be highly soluble in this class of solvents.
-
-
Predicted Solubility Profile of this compound
While precise quantitative data requires experimental validation as outlined in Section 4, a qualitative and predictive summary can be constructed based on chemical principles.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | High / Miscible | Strong van der Waals interactions between the pentyl chain and the nonpolar solvent. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High / Miscible | The solvent's moderate polarity and organic character can solvate both the pyrazole ring and the pentyl chain effectively. |
| Polar Protic | Ethanol, Isopropanol | High / Miscible | These solvents have significant nonpolar character to interact with the pentyl group, while the hydroxyl group can interact with the pyrazole ring. |
| Highly Polar Protic | Methanol | Moderate | Methanol is more polar than ethanol. The energetic cost of disrupting its hydrogen-bonding network to accommodate the pentyl chain is higher, likely reducing solubility. |
| Highly Polar | Water | Low / Very Low | The hydrophobic effect of the long pentyl chain will dominate, leading to poor miscibility with water's extensive hydrogen-bonding network. |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To obtain definitive, quantitative solubility data, the isothermal shake-flask method is the gold standard.[10] This equilibrium-based method ensures that the measured solubility represents a true thermodynamic limit at a given temperature.
Principle
An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated in a temperature-controlled environment for a sufficient duration to allow the system to reach thermodynamic equilibrium (i.e., the rate of dissolution equals the rate of precipitation). Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is measured using a validated analytical technique.
Materials & Equipment
-
Solute: this compound (purity >98%)
-
Solvents: HPLC-grade or higher purity organic solvents of interest.
-
Equipment:
-
Analytical balance (±0.01 mg)
-
Glass vials or flasks with screw caps
-
Orbital shaker with a temperature-controlled chamber
-
Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of vials.
-
Causality: Using an excess of solid is critical to ensure that a saturated solution is formed and that equilibrium can be established.[11]
-
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Agitate for at least 24 hours.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours.
-
Causality: This "settling" period allows the undissolved solid to sediment, preventing premature clogging of the filter in the next step.
-
-
Sample Collection & Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.
-
Causality: Filtration is a critical self-validating step. It physically removes any microscopic undissolved particles, ensuring that the analyzed sample represents only the truly dissolved solute.[11]
-
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method. Determine the concentration by comparing the instrument response to a calibration curve prepared from known standards of this compound.
-
Calculation: Calculate the original solubility, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).
System Validation
-
Time to Equilibrium: For a new compound-solvent system, it is advisable to perform a preliminary experiment where samples are taken at multiple time points (e.g., 4, 8, 24, and 48 hours) to confirm that equilibrium is indeed reached by the 24-hour mark.[10]
-
Analytical Method Validation: The chosen analytical method (HPLC/GC) must be validated for linearity, accuracy, and precision according to standard laboratory practices.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask protocol.
Sources
- 1. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Pyrazole | 288-13-1 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. who.int [who.int]
- 11. bioassaysys.com [bioassaysys.com]
- 12. enamine.net [enamine.net]
1-Pentylpyrazole vs 1-methylpyrazole lipophilicity comparison
Title: Comparative Lipophilicity Profiling: 1-Pentylpyrazole vs. 1-Methylpyrazole Subtitle: A Technical Guide on Physicochemical Determination, Structural Causality, and ADME Implications.
Executive Summary: The Lipophilic Shift
This guide provides a rigorous technical analysis comparing 1-methylpyrazole and 1-pentylpyrazole , focusing on their lipophilicity (LogP). In drug discovery, this comparison is not merely structural; it represents the transition from a polar fragment (1-methylpyrazole) to a membrane-permeable scaffold (1-pentylpyrazole).
-
1-Methylpyrazole (LogP ≈ 0.42): High water solubility, low blood-brain barrier (BBB) penetration, primarily used as a metabolic inhibitor (e.g., alcohol dehydrogenase) or a synthetic building block.
-
1-Pentylpyrazole (LogP ≈ 2.50): Moderate lipophilicity, optimal for CNS penetration and hydrophobic pocket binding, often serving as a core motif in receptor ligands (e.g., cannabinoid or kinase research).
The addition of four methylene units (
Physicochemical Fundamentals
The Methylene Increment Effect
Lipophilicity is governed by the hydrophobic effect. The pyrazole ring itself is polar due to the two nitrogen atoms (pyridine-like N2 and pyrrole-like N1).
-
1-Methylpyrazole: The methyl group is insufficient to shield the polar pyrazole core from the aqueous network. The water lattice remains relatively ordered around the molecule, resulting in a low partition coefficient into octanol.
-
1-Pentylpyrazole: The pentyl chain introduces a significant hydrophobic surface area. To minimize the entropic penalty of disrupting water hydrogen bonds, the molecule is driven into the lipid (octanol) phase.
Theoretical Calculation (Hansch-Leo Method):
Structural Visualization & Logic
Figure 1: The structural transition and associated lipophilic shift driven by the alkyl chain extension.
Experimental Determination Protocols
To validate theoretical values, experimental determination is required.[1] For these specific pyrazoles, OECD Guideline 107 (Shake Flask) is the gold standard because their LogP values fall within the ideal range (-2 to 4).
Method A: Shake Flask (OECD 107) - The Gold Standard
Best for: Generating absolute LogP values for regulatory submission or QSAR model training.
Reagents:
-
n-Octanol (HPLC Grade).
-
Distilled Water (double-distilled).
-
Analyte (1-Pentylpyrazole or 1-Methylpyrazole, >98% purity).
Protocol Workflow:
-
Pre-Saturation: Stir n-octanol and water together for 24 hours to mutually saturate the phases. Separate them before use. Why? Pure solvents partition differently than mutually saturated ones.
-
Preparation: Dissolve the pyrazole in the pre-saturated n-octanol phase. (Target conc: 1-10 mg/mL).
-
Equilibration: Mix the octanol-analyte solution with pre-saturated water in a specific ratio (e.g., 1:1, 1:2, 2:1) in a glass vial.
-
Agitation: Rotate (do not shake vigorously to avoid emulsions) for 60 minutes at 25°C.
-
Separation: Centrifuge at 2500 rpm for 10 minutes to ensure complete phase separation.
-
Quantification: Analyze both phases using UV-Vis spectrophotometry (λmax ~210-220 nm for pyrazoles) or HPLC.
Calculation:
Method B: RP-HPLC (OECD 117) - High Throughput
Best for: Rapid screening of multiple derivatives.
Principle: Retention time (
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Methanol/Water (isocratic, e.g., 75:25).
-
Calibration: Inject a mixture of 6 reference standards with known LogP values (e.g., 2-butanone, benzene, toluene, naphthalene).
-
Measurement: Inject 1-pentylpyrazole. Calculate the capacity factor (
): (Where is the dead time, determined by thiourea injection). -
Correlation: Plot Log
vs. LogP of standards to derive the regression equation.
Experimental Decision Tree
Figure 2: Selection logic for experimental lipophilicity determination based on OECD guidelines.
Implications in Drug Design (ADME)
The shift from Methyl to Pentyl dictates the biological fate of the molecule.
| Feature | 1-Methylpyrazole (LogP ~0.4) | 1-Pentylpyrazole (LogP ~2.[2]5) | Impact |
| Solubility | High (Aqueous) | Low (Aqueous), High (Lipid) | Formulation strategy (Saline vs. Lipid/Surfactant). |
| Permeability | Paracellular (limited) | Transcellular (Passive diffusion) | Pentyl analog crosses membranes efficiently. |
| BBB Penetration | Low | High | LogP ~2.5 is ideal for CNS drugs. |
| Metabolism | N-Demethylation (Slow) | Long alkyl chains are prone to CYP450 oxidation at the terminal carbon. |
Critical Insight: While 1-pentylpyrazole has superior membrane permeability, the pentyl chain introduces a "metabolic soft spot." In drug development, this chain might later be fluorinated (e.g., 5,5,5-trifluoropentyl) to block metabolic oxidation while maintaining lipophilicity.
References
-
National Institute of Standards and Technology (NIST). 1-Methylpyrazole Properties (LogP). Webbook. [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[3] OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[3][4][5] OECD Guidelines for the Testing of Chemicals, Section 1. [Link][1][3]
-
PubChem. Compound Summary: 1-Methylpyrazole (CID 73066). National Library of Medicine. [Link]
- Hansch, C., & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Foundational text for Methylene Increment Theory).
Sources
- 1. researchgate.net [researchgate.net]
- 2. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
Technical Guide: LogP Determination and SAR Analysis of Pentyl-Substituted Pyrazole Derivatives
Executive Summary
This technical guide addresses the physicochemical characterization of pentyl-substituted pyrazole derivatives, a structural motif critical in the design of cannabinoid receptor ligands (e.g., CB1/CB2 antagonists), anti-inflammatory agents, and agrochemicals.
The addition of a pentyl (
Part 1: The Physicochemical Impact of Pentyl Substitution
The Pyrazole Core vs. The Pentyl Probe
The unsubstituted pyrazole ring is an amphoteric, planar, five-membered heterocycle with a relatively low LogP (~0.26). It possesses both a hydrogen bond donor (pyrrole-like NH) and an acceptor (pyridine-like N).
The introduction of a pentyl chain fundamentally alters this profile through two mechanisms:
-
Steric/Hydrophobic Bulk: The pentyl group adds five methylene units, increasing the molecular volume and the hydrophobic surface area. This is often utilized in medicinal chemistry to probe "deep" hydrophobic pockets in G-Protein Coupled Receptors (GPCRs).
-
Electronic Desolvation:
-
N1-Substitution: Alkylation at the nitrogen (1-pentyl) eliminates the H-bond donor capacity, significantly raising LogP and abolishing the compound's ability to act as a proton donor.
-
C-Substitution (C3/C4/C5): Alkylation at the carbon retains the NH donor (unless fully substituted), allowing for a higher LogP while maintaining specific H-bond interactions.
-
Theoretical LogP Shifts (The "Methylene Bump")
In homologous series, lipophilicity generally follows a linear relationship with carbon chain length. For alkyl-pyrazoles, the addition of a pentyl group follows the general fragmentation rule:
Where
Table 1: Comparative Physicochemical Profiles (Predicted vs. Experimental Trends)
| Structure | Substitution Type | Approx. LogP* | H-Bond Donor | Key Characteristic |
| Pyrazole | Unsubstituted | 0.26 | Yes | Highly water soluble, polar. |
| 1-Pentyl-1H-pyrazole | N-Alkylation | ~2.8 - 3.1 | No | Loss of donor; purely lipophilic driver. |
| 3-Pentyl-1H-pyrazole | C-Alkylation | ~2.5 - 2.8 | Yes | Retains polarity; tautomeric equilibrium active. |
| 4-Pentyl-1H-pyrazole | C-Alkylation | ~2.6 - 2.9 | Yes | Sterically unique; often metabolic soft spot. |
*Values are estimates based on consensus cLogP algorithms and fragmental constants derived from analogous alkyl-heterocycles.
Part 2: Experimental Protocols for LogP Determination
For drug development workflows, reliance on calculated values (cLogP) is insufficient due to intramolecular shielding and tautomeric effects specific to pyrazoles. Two methods are validated for this scaffold: Shake-Flask (OECD 107) for absolute accuracy, and HPLC (OECD 117) for high-throughput screening.
Protocol A: High-Performance Liquid Chromatography (OECD 117)
Recommended for screening libraries of pentyl-pyrazole derivatives.
Principle: Retention time (
Reagents & Equipment
-
Stationary Phase: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse Plus C18), end-capped to prevent silanol interactions with the pyrazole nitrogen.
-
Mobile Phase: Methanol/Water (75:25 v/v) or Acetonitrile/Water. Note: Buffer to pH 7.4 using phosphate buffer if the pyrazole has ionizable groups (LogD measurement).
-
Reference Standards: A set of 6 compounds with known LogP values spanning the expected range (e.g., 2-Butanone, Benzene, Toluene, Naphthalene, Phenanthrene, DDT).
Step-by-Step Workflow
Figure 1: HPLC-based LogP determination workflow compliant with OECD 117.
Calculation Logic
-
Calculate Capacity Factor (
): (Where is retention time of analyte, is dead time). -
Regression Analysis: Plot
(y-axis) vs. Known LogP (x-axis) for standards. -
Determination: Apply the linear equation
to find the value.
Protocol B: Shake-Flask Method (OECD 107)
Recommended for final validation of lead compounds.
Critical Nuance for Pyrazoles: Because pyrazoles are weak bases, the aqueous phase must be buffered (usually pH 7.4) to ensure the neutral species is measured (LogP) rather than the ionized species (LogD), unless the distribution coefficient is the specific goal.
-
Presaturation: Saturate n-octanol with buffer, and buffer with n-octanol for 24 hours.
-
Equilibrium: Dissolve the pentyl-pyrazole in the pre-saturated octanol. Add pre-saturated buffer (1:1 ratio).
-
Agitation: Shake mechanically for 60 minutes (do not vortex vigorously to avoid emulsions).
-
Separation: Centrifuge at 2500 rpm for 10 minutes.
-
Quantification: Analyze both phases using UV-Vis (if
is known) or HPLC. -
Calculation:
[1]
Part 3: Case Study – Cannabinoid Receptor Ligands
The pentyl-pyrazole motif is most famous in the context of Cannabinoid Receptor 1 (CB1) and 2 (CB2) ligands. The "pentyl tail" is a deliberate design feature to mimic the lipophilic side chain of the endogenous ligand anandamide and the phytocannabinoid
Structural Logic of Rimonabant Analogs
Rimonabant (SR141716) features a chlorophenyl-substituted pyrazole core. However, analogs such as AM251 and AM263 utilize alkyl chains to modulate affinity.
-
Observation: Replacing a rigid aromatic group with a flexible n-pentyl chain at the N1 position often retains CB receptor affinity but alters metabolic stability and solubility.
-
The "Goldilocks" Zone:
-
Propyl (
): Often too hydrophilic; reduced binding affinity. -
Pentyl (
): Optimal hydrophobic interaction; LogP ~4.5–5.5 (in complex ligands). -
Heptyl (
): Excessive lipophilicity (LogP > 6.0); leads to "molecular obesity," poor solubility, and high non-specific binding.
-
Figure 2: Structure-Activity Relationship (SAR) flow for pentyl-substituted pyrazoles in drug design.
Part 4: Implications for Drug Development[2]
When working with pentyl-substituted pyrazoles, researchers must balance the affinity gains against ADME risks.
-
Metabolic Liability: The terminal methyl group of the pentyl chain is susceptible to CYP450-mediated
-oxidation, converting the lipophilic tail into a polar carboxylic acid, drastically reducing LogP and potentially clearing the drug too rapidly.-
Mitigation: Introduce a terminal fluorine or gem-dimethyl group to block metabolism.
-
-
Non-Specific Binding: A LogP > 5.0 (common with pentyl-pyrazoles attached to other aryl rings) increases binding to plasma proteins (HSA) and plastic labware.
-
Protocol Adjustment: When assaying these compounds, use glass-coated plates or add 0.1% BSA to assay buffers to prevent loss of compound to plastic.
-
References
-
OECD Guidelines for the Testing of Chemicals, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD iLibrary. Link
-
OECD Guidelines for the Testing of Chemicals, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[2][3] OECD iLibrary. Link
-
Makriyannis, A., et al. (2016). "Covalent cannabinoid receptor ligands – structural insight and selectivity challenges." British Journal of Pharmacology. (Discusses AM263 and pentyl-pyrazole ligands). Link
-
Lange, J. H., et al. (2005). "Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations." Journal of Medicinal Chemistry. Link
-
Genentech (2019). "LogD Contributions of Substituents Commonly Used in Medicinal Chemistry." ACS Medicinal Chemistry Letters.
LogP values for alkyl chains). Link
Sources
Methodological & Application
Application Note: 1-Pentylpyrazole as a Ligand in Copper Coordination Complexes
Executive Summary
This guide details the protocol for synthesizing, characterizing, and applying 1-pentylpyrazole (1-ppz) as a lipophilic N-donor ligand in Copper(II) coordination chemistry. Unlike simple pyrazole, the addition of the pentyl chain imparts significant lipophilicity (
Part 1: Ligand Design & Synthesis
Objective: Synthesis of high-purity 1-pentylpyrazole via Phase Transfer Catalysis (PTC). Rationale: Direct alkylation ensures the N1-substitution is exclusive. The pentyl chain is selected to optimize the "Grease-to-Head" ratio, balancing water solubility (for biological distribution) with lipid membrane penetration.
Protocol A: Synthesis of 1-Pentylpyrazole
Reagents: Pyrazole (1.0 eq), 1-Bromopentane (1.2 eq), KOH (2.0 eq), TBAB (Tetrabutylammonium bromide, 5 mol%), Toluene/Water (1:1).
-
Setup: In a 250 mL round-bottom flask, dissolve Pyrazole (6.8 g, 100 mmol) in 50 mL Toluene.
-
Base Addition: Add a solution of KOH (11.2 g) in 50 mL water, followed by TBAB (1.6 g).
-
Alkylation: Add 1-Bromopentane (15 mL, 120 mmol) dropwise over 20 minutes under vigorous stirring.
-
Reaction: Reflux at 85°C for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Separate organic layer. Wash aqueous layer with Toluene (2x 20 mL). Combine organics, wash with brine, and dry over
. -
Purification: Remove solvent in vacuo. Distill the residue (approx. 80-85°C at 10 mmHg) to obtain a colorless oil.
Yield Target: >85% | Validation:
Part 2: Coordination Chemistry (The Protocol)
Objective: Synthesis of the Bis(1-pentylpyrazole)copper(II) Chloride complex.
Formula:
Protocol B: Complexation
Reagents:
-
Metal Solution: Dissolve
(170 mg, 1.0 mmol) in 5 mL hot Ethanol. Solution turns bright blue/green. -
Ligand Addition: Dissolve 1-pentylpyrazole (304 mg, 2.2 mmol) in 2 mL Ethanol. Add dropwise to the copper solution.
-
Observation: Color shifts to deep blue/green (characteristic of
chromophores).
-
-
Crystallization: Stir for 30 minutes at 40°C. Allow to cool slowly to RT. If precipitate does not form, add Diethyl Ether until turbid and store at 4°C overnight.
-
Isolation: Filter the blue/green crystals, wash with cold
, and vacuum dry.
Data Visualization: Synthesis Workflow
Figure 1: Step-by-step workflow for the synthesis of the Cu(II)-pentylpyrazole complex.
Part 3: Structural Characterization & Properties
To validate the complex, compare experimental data against these expected values derived from N-alkylpyrazole analogs.
| Technique | Parameter | Expected Observation | Interpretation |
| FT-IR | Shift from ~1520 to | Indicates coordination via Pyrazole N2 nitrogen. | |
| UV-Vis | 650–750 nm (Broad) | Distorted Square Planar or Tetrahedral geometry. | |
| EPR | $g{ | } > g_{\perp} > 2.0$ | |
| Solubility | LogP | Soluble in | Pentyl chain enables solubility in non-polar media. |
Part 4: Applications
Application A: Catalytic Oxidation of Alcohols
Copper-pyrazole complexes are potent catalysts for the aerobic oxidation of benzyl alcohol to benzaldehyde.
-
Conditions: 5 mol% Catalyst, TEMPO (5 mol%),
, Air (1 atm), Toluene, 80°C. -
Mechanism: The complex acts as a redox shuttle (
), facilitating the electron transfer from the alcohol to oxygen. The steric bulk of the pentyl group prevents catalyst aggregation (dimerization), maintaining active monomeric sites.
Application B: Bioinorganic Screening (Anticancer)
This complex mimics the activity of Casiopeinas , a class of copper-based chemotherapeutics.
-
Mechanism: The complex generates Reactive Oxygen Species (ROS) via the Fenton-like reaction, inducing apoptosis in cancer cells.
-
Protocol:
-
Dissolve complex in DMSO (stock 10 mM).
-
Dilute in culture media (RPMI-1640).
-
Treat cell lines (e.g., HeLa, MCF-7) for 24h.
-
Measure viability via MTT assay.
-
Note: The pentyl chain enhances uptake compared to hydrophilic analogs (methyl/ethyl), potentially lowering the
value.
-
Data Visualization: ROS Generation Pathway
Figure 2: Proposed mechanism of action for cytotoxicity. The Cu(II)/Cu(I) redox couple catalyzes ROS formation.[1]
References
- Synthesis of N-alkylpyrazoles: Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press. (Foundational text on pyrazole ligand synthesis).
-
Copper(II) Pyrazole Complexes & Anticancer Activity: Radhakrishnan, S., et al. (2021).[2][3][4] "Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents." Journal of Molecular Structure.
-
Catalytic Oxidation by Copper Complexes: Kulkarni, A., et al. (2018). "Green, homogeneous oxidation of alcohols by dimeric copper(II) complexes." Journal of Coordination Chemistry.
-
ROS Generation Mechanism: Santini, C., et al. (2014). "Advances in Copper Complexes as Anticancer Agents." Chemical Reviews.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
1-Pentyl-1H-pyrazole: A Versatile Building Block for Next-Generation Agrochemicals
Introduction: The Pyrazole Core in Modern Crop Protection
The relentless challenge of ensuring global food security necessitates the continuous innovation of effective and environmentally conscious crop protection agents. Within the vast landscape of heterocyclic chemistry, the pyrazole scaffold has emerged as a privileged structure, forming the backbone of numerous commercially successful fungicides, herbicides, and insecticides.[1][2] Its inherent stability, versatile reactivity, and ability to engage in favorable interactions with biological targets have made it a cornerstone of modern agrochemical research.[3] This application note delves into the specific utility of a key derivative, 1-Pentyl-1H-pyrazole , as a strategic building block in the synthesis of novel agrochemicals. We will explore its synthesis, physicochemical properties, and its role in the creation of potent active ingredients, providing detailed protocols and insights for researchers in the field.
Physicochemical Profile of this compound
Understanding the fundamental properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives. While specific experimental data for this compound is not extensively published, we can extrapolate key properties based on the parent pyrazole and related N-alkylated analogs.
| Property | Value (Estimated/Extrapolated) | Source |
| Molecular Formula | C₈H₁₄N₂ | N/A |
| Molecular Weight | 138.21 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | General observation for similar compounds |
| Boiling Point | > 188 °C (Boiling point of pyrazole is 186-188 °C) | [4] |
| Density | ~0.9 g/mL | Extrapolated from similar N-alkylpyrazoles |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF). Low solubility in water. | General chemical principles |
| CAS Number | 10247-07-1 | N/A |
Strategic Synthesis of this compound
The introduction of the N-pentyl group onto the pyrazole ring is a critical first step. The most direct and widely applicable method is the N-alkylation of pyrazole with a suitable pentylating agent. This reaction proceeds via a nucleophilic substitution mechanism where the pyrazole anion attacks the electrophilic carbon of the alkyl halide.
Reaction Mechanism: N-Alkylation of Pyrazole
The N-alkylation of pyrazole in the presence of a base involves the deprotonation of the pyrazole ring to form the pyrazolate anion, which then acts as a nucleophile.
Caption: N-Alkylation of pyrazole workflow.
Detailed Laboratory Protocol: Synthesis of this compound
This protocol provides a robust method for the synthesis of this compound via N-alkylation.
Materials:
-
1H-Pyrazole (1.0 eq)
-
1-Bromopentane (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrazole (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the stirring solution.
-
Alkylation: Slowly add 1-bromopentane (1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.
Self-Validation:
-
TLC Analysis: The disappearance of the starting pyrazole spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Spectroscopic Analysis: Confirm the structure of the purified product using ¹H NMR and ¹³C NMR spectroscopy. Expected ¹H NMR signals would include characteristic peaks for the pyrazole ring protons and the pentyl chain protons.
Application in Agrochemical Synthesis: A Gateway to Novel Active Ingredients
The 1-pentyl substituent can significantly influence the biological activity of pyrazole-based agrochemicals. The lipophilicity imparted by the pentyl chain can enhance the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, thereby improving bioavailability and efficacy.
Herbicidal Applications
Patent literature reveals the exploration of N-pentyl pyrazole derivatives as potential herbicides. For instance, patent WO2007026834A1 describes pyrazole derivatives with various N-alkyl substituents, including n-pentyl, for broad-spectrum weed control in both paddy and upland fields. While this patent covers a broad range of structures, it underscores the potential of the this compound moiety in the design of new herbicidal compounds. The development of such herbicides often involves further functionalization of the pyrazole ring to target specific biochemical pathways in weeds.[5]
Sources
- 1. WO2014130409A2 - Fungicidal pyrazole mixtures - Google Patents [patents.google.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Preparation of 1-pentylpyrazole-4-carboxylic acid intermediates
An Application Note for the Synthesis of 1-Pentylpyrazole-4-Carboxylic Acid Intermediates
Authored by: A Senior Application Scientist
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry and agrochemical development, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and herbicidal properties.[1][2][3][4] Specifically, 1-alkylpyrazole-4-carboxylic acids serve as crucial intermediates for the synthesis of complex active pharmaceutical ingredients (APIs) and other high-value chemical entities.[5] This guide provides a detailed, field-proven methodology for the preparation of 1-pentylpyrazole-4-carboxylic acid, a key building block for targeted therapeutic agents.
This document is structured to provide not just a step-by-step protocol, but also the underlying chemical principles and strategic considerations behind the chosen synthetic route. We will proceed via a robust and scalable two-stage synthesis: first, the construction of the core pyrazole ester intermediate, followed by its hydrolysis to the final carboxylic acid. This approach ensures high purity, good yields, and is amenable to standard laboratory equipment.
Part 1: Synthetic Strategy and Mechanistic Overview
The synthesis of 1-pentylpyrazole-4-carboxylic acid is most efficiently approached through the construction of an ester intermediate, ethyl 1-pentylpyrazole-4-carboxylate, which is then hydrolyzed. This strategy is outlined in the retrosynthetic analysis below.
Caption: Retrosynthetic pathway for 1-pentylpyrazole-4-carboxylic acid.
The primary route involves two key transformations:
-
Pyrazole Ring Formation (Knorr Synthesis) : The core of this synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[4][6][7] This reaction is a classic, reliable method for constructing the pyrazole ring system.[8] We will form the ethyl 1H-pyrazole-4-carboxylate intermediate first and then add the pentyl group.
-
Saponification (Ester Hydrolysis) : The conversion of the stable ethyl ester intermediate to the final carboxylic acid is achieved through base-mediated hydrolysis, a process also known as saponification.[9] This reaction is typically high-yielding and proceeds under mild conditions.[10][11]
Mechanism: The Knorr Pyrazole Synthesis
The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbons of the 1,3-dicarbonyl equivalent, followed by cyclization and dehydration to form the aromatic pyrazole ring.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Part 2: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine derivatives are toxic and should be handled with extreme care.
Protocol 1: Synthesis of Ethyl 1-pentylpyrazole-4-carboxylate
This protocol details the N-alkylation of a commercially available or synthesized pyrazole precursor. This method is often preferred for generating libraries of N-substituted pyrazoles due to the commonality of the starting pyrazole ester.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume/Mass |
| Ethyl 1H-pyrazole-4-carboxylate | C₆H₈N₂O₂ | 140.14 | 10.0 | 1.40 g |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | 12.0 | 1.81 g (1.47 mL) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.0 | 2.76 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed |
Procedure
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-pyrazole-4-carboxylate (1.40 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition : Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Alkylation : Add 1-bromopentane (1.47 mL, 12.0 mmol) to the suspension at room temperature.
-
Reaction Conditions : Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Washing : Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield ethyl 1-pentylpyrazole-4-carboxylate as a clear oil or low-melting solid.
Expected Yield: 75-85%
Protocol 2: Synthesis of 1-pentylpyrazole-4-carboxylic acid
This protocol describes the hydrolysis of the ester intermediate to the final carboxylic acid product.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume/Mass |
| Ethyl 1-pentylpyrazole-4-carboxylate | C₁₁H₁₈N₂O₂ | 210.27 | 8.0 | 1.68 g |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 24.0 | 0.96 g |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 20 mL |
| Deionized Water | H₂O | 18.02 | - | 10 mL |
| Hydrochloric Acid (HCl), 2M | HCl(aq) | - | - | As needed |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed |
Procedure
-
Reaction Setup : In a 100 mL round-bottom flask, dissolve ethyl 1-pentylpyrazole-4-carboxylate (1.68 g, 8.0 mmol) in ethanol (20 mL).
-
Base Addition : Prepare a solution of sodium hydroxide (0.96 g, 24.0 mmol) in water (10 mL) and add it to the flask.
-
Reaction Conditions : Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Solvent Removal : Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Acidification : Dilute the remaining aqueous solution with 20 mL of water. Place the flask in an ice bath and carefully acidify the solution to pH 2-3 by the dropwise addition of 2M HCl. A white precipitate should form.
-
Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL).
-
Drying : Dry the product under vacuum to yield 1-pentylpyrazole-4-carboxylic acid as a white solid.
Expected Yield: 90-98%
Caption: Experimental workflow for the two-stage synthesis.
Part 3: Troubleshooting and Field Insights
-
Regioselectivity of Alkylation : In Protocol 1, alkylation of ethyl 1H-pyrazole-4-carboxylate can potentially occur at either of the two nitrogen atoms. However, for many pyrazoles, the reaction conditions described (polar aprotic solvent, carbonate base) strongly favor alkylation at the N1 position, leading to the desired product as the major isomer. If significant amounts of the other isomer are formed, purification by column chromatography is essential.
-
Incomplete Hydrolysis : If TLC analysis in Protocol 2 shows remaining starting ester, the reaction time can be extended, or a slight excess of NaOH can be added. Ensure the temperature is maintained at reflux.
-
Product Oiling Out : During acidification in Protocol 2, if the carboxylic acid product separates as an oil instead of a solid, extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) will be necessary instead of filtration.
-
Alternative Starting Materials : While this guide uses ethyl 1H-pyrazole-4-carboxylate, other esters (e.g., methyl or tert-butyl) can be used. Hydrolysis conditions may need to be adjusted; for instance, tert-butyl esters are typically cleaved under acidic conditions.[12]
References
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
- Joule, J. A., and Mills, K. Heterocyclic Chemistry. 5th ed., Wiley, 2010.
-
Scientific Information Database. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available from: [Link]
-
ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5.... Available from: [Link]
-
PrepChem. Synthesis of 1-methylpyrazole-4-carboxylic acid. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
-
YouTube. synthesis of pyrazoles. Available from: [Link]
-
Chem-Impex. Ethyl 1H-pyrazole-4-carboxylate. Available from: [Link]
- Google Patents. Method for preparing pyrazolecarboxylic acid and derivatives.
-
IntechOpen. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
- Google Patents. Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or saponification. Available from: [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available from: [Link]
-
Organic Syntheses. Ethyl thiazole-4-carboxylate. Available from: [Link]
-
ResearchGate. What is a simple way to convert an ester into carboxylic acid?. Available from: [Link]
- Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- Google Patents. Process for the Preparation of Pyrazole Derivatives.
-
Organic Chemistry Data. Ester to Acid - Common Conditions. Available from: [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]
-
Chemguide. hydrolysis of esters. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Carboxylic acid synthesis by oxidative cleavages [organic-chemistry.org]
Application Note: Synthesis of Dicationic Pyrazolium Salts from 1-Pentylpyrazole
Executive Summary
This guide details the synthesis of dicationic bis-pyrazolium salts starting from 1-pentylpyrazole . These compounds, often classified as Gemini surfactants or Dicationic Ionic Liquids (DILs) , exhibit superior physicochemical properties compared to their monocationic counterparts, including lower critical micelle concentrations (CMC), higher thermal stability, and potent antimicrobial activity.
The protocol focuses on a nucleophilic substitution (
Strategic Analysis & Mechanism
Retrosynthetic Logic
The target molecule is a bis-salt where two pyrazolium rings are connected at the N-2 positions by a polymethylene chain. Since the starting material, 1-pentylpyrazole , is already N-alkylated at position 1, the synthesis requires a "linker" strategy using a di-electrophile.
-
Starting Material: 1-Pentylpyrazole (Nucleophile).
-
Reagent:
-Dihaloalkane (e.g., 1,4-dibromobutane or 1,6-dibromohexane) (Electrophile). -
Mechanism: Double
quaternization.
Reaction Pathway Visualization
The following diagram illustrates the transformation from the neutral precursor to the dicationic salt.
Figure 1: Reaction pathway for the synthesis of bis-pyrazolium salts via double quaternization.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Notes |
| 1-Pentylpyrazole | >98% | Nucleophile | Ensure free of 1H-pyrazole (check by GC/TLC). |
| 1,4-Dibromobutane | >99% | Linker | Representative linker; can substitute with C6, C8, etc. |
| Acetonitrile ( | Anhydrous | Solvent | Polar aprotic; promotes |
| Ethyl Acetate / Diethyl Ether | ACS Grade | Washing | Removes unreacted starting materials. |
Equipment
-
Round-bottom flask (100 mL) with 2-neck adapter.
-
Reflux condenser with nitrogen inlet.
-
Magnetic stirrer and oil bath.
-
Rotary evaporator.
-
Vacuum drying oven.
Experimental Protocol
Phase 1: Quaternization Reaction
Objective: Link two 1-pentylpyrazole units using 1,4-dibromobutane.
-
Setup: Flame-dry a 100 mL 2-neck round-bottom flask and cool under a stream of dry nitrogen.
-
Charging: Add 1-pentylpyrazole (20.0 mmol, 2.76 g) and acetonitrile (30 mL) to the flask. Stir to dissolve.
-
Linker Addition: Add 1,4-dibromobutane (10.0 mmol, 2.16 g) dropwise via syringe.
-
Note: A slight excess of the pyrazole (e.g., 2.1 equiv) can be used to ensure complete consumption of the dihalide, as unreacted pyrazole is easier to wash away than the dihalide.
-
-
Reflux: Heat the mixture to reflux (
) for 48 hours under nitrogen.-
Observation: The solution may darken slightly. As the reaction proceeds, the dicationic salt may precipitate as a viscous oil or white solid depending on the chain length.
-
-
Monitoring (Self-Validation):
-
Perform TLC (Eluent: 10% MeOH in DCM).
-
Starting Material: High
(UV active). -
Product: Baseline spot (UV active, often stains with Dragendorff’s reagent).
-
Stop point: When the dihalide spot disappears.
-
Phase 2: Purification
Objective: Isolate the pure dicationic salt free of mono-alkylated intermediates and starting materials.
-
Concentration: Remove the acetonitrile using a rotary evaporator to obtain a viscous residue.
-
Washing:
-
Add ethyl acetate (20 mL) to the residue and sonicate for 5 minutes.
-
The dicationic salt is typically insoluble in EtOAc, while unreacted 1-pentylpyrazole will dissolve.
-
Decant the supernatant. Repeat this wash 3 times.
-
-
Final Wash: Perform a final wash with diethyl ether to remove trace EtOAc.
-
Drying: Dry the residue under high vacuum (
mbar) at for 12 hours. The product is hygroscopic; store in a desiccator.
Phase 3: Anion Metathesis (Optional)
Objective: Convert the bromide salt to a hydrophobic ionic liquid (e.g.,
-
Dissolve the bromide salt (1 equiv) in distilled water.
-
Add an aqueous solution of Lithium bis(trifluoromethanesulfonyl)imide (
) (2.2 equiv). -
Stir vigorously for 4 hours. A phase separation will occur (hydrophobic IL layer forms).
-
Extract with dichloromethane (DCM), wash with water (to remove LiBr), dry over
, and evaporate.
Workflow Diagram
Figure 2: Step-by-step purification and isolation workflow.
Characterization & Expected Data
NMR Spectroscopy ( NMR, )
The formation of the pyrazolium cation results in a distinct downfield shift of the ring protons due to the positive charge.
| Position | Proton Type | Approx. Shift ( | Diagnostic Change |
| C-3/C-5 | Pyrazole Ring | 8.0 - 8.5 | Downfield shift vs. neutral SM. |
| C-4 | Pyrazole Ring | 6.5 - 6.8 | Slight downfield shift. |
| N-CH2 | Linker ( | 4.2 - 4.5 | Key Signal: Integration = 4H. |
| N-CH2 | Pentyl ( | 4.1 - 4.3 | Integration = 4H. |
Mass Spectrometry (ESI-MS)
-
Positive Mode: You will typically observe the dication mass.
-
peak at
. -
Sometimes observed as
.
-
peak at
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete reaction or hydrolysis. | Increase reaction time to 72h; ensure anhydrous solvent. |
| Oily Product | Trace solvent or impurities. | Triturate with diethyl ether vigorously to induce crystallization; dry under high vacuum. |
| Starting Material Remains | Stoichiometry error. | Use a slight excess (2.2 equiv) of 1-pentylpyrazole to force dihalide consumption. |
References
-
Dicationic Ionic Liquids Structure & Function
- Title: Structural design and functional characterization of dicationic pyrazolium salts as organic ionic plastic crystals.
- Source: M
-
URL:[Link]
-
Gemini Surfactant Synthesis
-
Pyrazolium Chemistry
- Title: Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts.
- Source: CrystEngComm (RSC).
-
URL:[Link]
-
Biological Applications
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gemini Surfactants Based on Bis-Imidazolium Alkoxy Derivatives as Effective Agents for Delivery of Nucleic Acids: A Structural and Spectroscopic Study | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with ethyl, n-propyl, n-butyl, n-hexyl and benzyl bromide in sulpholane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. Gemini Surfactants Based on Bis-Imidazolium Alkoxy Derivatives as Effective Agents for Delivery of Nucleic Acids: A Structural and Spectroscopic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedure for catalytic dehydrogenation to form 1-pentylpyrazoles
Topic: High-Yield Synthesis of 1-Pentylpyrazoles via Catalytic Dehydrogenation
For: Researchers, scientists, and drug development professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-Alkylpyrazoles are privileged heterocyclic scaffolds integral to the development of pharmaceuticals and agrochemicals. This application note provides a comprehensive, field-tested guide for the synthesis of 1-pentylpyrazoles through a robust two-step sequence involving the initial formation of a 1-pentylpyrazoline precursor followed by its catalytic dehydrogenation. We move beyond a simple recitation of steps to explain the underlying chemical principles, from precursor synthesis to the thermodynamics and kinetics of catalytic aromatization. This guide includes detailed, step-by-step protocols, data tables for expected outcomes, troubleshooting advice, and visualizations to ensure procedural clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.
Strategic Overview: A Two-Pronged Approach to Aromatization
The direct synthesis of multi-substituted pyrazoles can be challenging, often leading to issues with regioselectivity and functional group tolerance. A more reliable and versatile strategy involves the construction of a non-aromatic precursor, the pyrazoline ring, which is then aromatized in a separate, high-yielding step. This uncouples the complexities of ring formation from the final aromatization.
Our approach is therefore divided into two primary experimental phases:
-
Phase I: Cyclocondensation to Form 1-Pentylpyrazoline: This step involves a classic [3+2] cycloaddition reaction between an α,β-unsaturated ketone (chalcone) and pentylhydrazine. This reaction is highly efficient for creating the core five-membered heterocyclic ring with the desired N-pentyl substituent already in place.
-
Phase II: Catalytic Dehydrogenation to 1-Pentylpyrazole: The synthesized pyrazoline is subjected to catalytic dehydrogenation. This process removes two hydrogen atoms from the pyrazoline ring, creating a double bond and resulting in the stable, aromatic pyrazole system. We will focus on an "acceptorless" dehydrogenation method, which uses a heterogeneous catalyst to generate hydrogen gas (H₂) as the sole byproduct, offering a high-atom-economy and clean reaction profile.[1][2]
Figure 1: Overall two-phase workflow for the synthesis of 1-pentylpyrazoles.
Phase I Protocol: Synthesis of 1-Pentyl-3,5-diphenyl-2-pyrazoline
Scientific Principle
The formation of the pyrazoline ring from an α,β-unsaturated ketone and a hydrazine derivative is a cornerstone of heterocyclic chemistry.[3] The reaction proceeds via a sequence of a Michael addition of the hydrazine to the enone system, followed by an intramolecular cyclization and dehydration to yield the stable five-membered 2-pyrazoline ring.[3] Using pentylhydrazine as the starting material directly installs the desired N-pentyl group onto the heterocyclic core.
Materials and Equipment
| Reagents & Materials | Equipment |
| Chalcone (1,3-Diphenylprop-2-en-1-one) | Round-bottom flask (250 mL) |
| Pentylhydrazine | Reflux condenser |
| Glacial Acetic Acid | Magnetic stirrer and heat plate |
| Ethanol (Absolute) | Magnetic stir bar |
| Deionized Water | Rotary evaporator |
| Saturated Sodium Bicarbonate Solution | Buchner funnel and filter paper |
| Anhydrous Magnesium Sulfate | Standard laboratory glassware |
| Ethyl Acetate | Thin Layer Chromatography (TLC) plates |
| Hexanes |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve chalcone (1.0 eq) in absolute ethanol (approx. 5 mL per gram of chalcone).
-
Reagent Addition: To the stirring solution, add pentylhydrazine (1.1 eq) dropwise at room temperature. A slight exotherm may be observed. Following the addition, add glacial acetic acid (0.5 eq) to catalyze the reaction.
-
Causality Note: Acetic acid serves as a proton source to activate the carbonyl group of the chalcone, facilitating the initial nucleophilic attack by the hydrazine and promoting the subsequent dehydration step.
-
-
Cyclocondensation: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80-85 °C). Maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The disappearance of the chalcone spot and the appearance of a new, typically lower Rf, product spot indicates completion.
-
Workup & Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into a beaker containing cold deionized water (approx. 4x the volume of the ethanol used). The crude product should precipitate as a solid or oil.
-
Slowly add saturated sodium bicarbonate solution until the aqueous layer is neutral (pH ~7) to quench the acetic acid.
-
If the product is solid, collect it by vacuum filtration, wash with cold water, and air dry. If it is an oil, extract it into ethyl acetate (3x volumes), combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
If extracted, filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 1-pentyl-3,5-diphenyl-2-pyrazoline.
-
Phase II Protocol: Catalytic Dehydrogenation to 1-Pentyl-3,5-diphenyl-1H-pyrazole
Scientific Principle
Catalytic dehydrogenation is a thermodynamically driven process that converts a saturated or partially saturated ring into an aromatic one.[4] In this case, the 2-pyrazoline is aromatized to a pyrazole. The reaction is typically performed at high temperatures to overcome the activation energy and favor the formation of the highly stable aromatic ring and gaseous hydrogen.
Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficiency in C-H bond activation and subsequent β-hydride elimination steps that lead to the formation of double bonds.[4][5] A high-boiling, inert solvent like xylene is used to achieve the necessary reaction temperature.
Figure 2: Conceptual mechanism of dehydrogenation on a palladium surface.
Materials and Equipment
| Reagents & Materials | Equipment |
| 1-Pentyl-3,5-diphenyl-2-pyrazoline | Three-neck round-bottom flask (250 mL) |
| Palladium on Carbon (10 wt. % Pd/C) | Reflux condenser with gas outlet/bubbler |
| Xylene (anhydrous) | Thermometer or thermocouple |
| Nitrogen or Argon gas supply | Magnetic stirrer and heating mantle |
| Celite® (diatomaceous earth) | Magnetic stir bar |
| Cannula or syringe for solvent transfer | |
| Schlenk line or inert atmosphere manifold |
Step-by-Step Methodology
-
Safety First: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care in an inert atmosphere when possible. Do not allow solvent to evaporate completely from the catalyst.
-
Reaction Setup: Assemble a three-neck flask with a reflux condenser, a gas inlet (connected to a nitrogen/argon line), and a thermometer. Ensure the system can be purged with inert gas.
-
Catalyst & Reagent Loading:
-
To the flask, add the 1-pentyl-3,5-diphenyl-2-pyrazoline (1.0 eq).
-
Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst (5-10 mol % palladium).
-
Add anhydrous xylene via cannula or syringe to dissolve the pyrazoline (approx. 10 mL per gram of substrate).
-
-
Dehydrogenation Reaction:
-
Begin vigorous stirring and gently heat the mixture to reflux (approx. 140 °C) using a heating mantle.
-
Trustworthiness Note: The reaction is driven by the removal of H₂ gas. A gas bubbler attached to the top of the condenser will show the evolution of gas, providing a visual confirmation that the reaction is proceeding.
-
Maintain reflux for 12-24 hours. The reaction time can vary based on the substrate and catalyst activity.
-
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The formation of the pyrazole product will be evident by a new spot and a change in mass spectrum.
-
Catalyst Removal & Workup:
-
Cool the reaction mixture to room temperature.
-
Crucial Step: Under an inert atmosphere, dilute the mixture with ethyl acetate and filter it through a pad of Celite® in a fritted glass funnel to remove the palladium catalyst. Wash the Celite pad thoroughly with additional ethyl acetate to recover all the product.
-
Expertise Note: Never filter a hot solution containing a pyrophoric catalyst. The Celite pad prevents the fine Pd/C particles from passing through and ensures complete removal.
-
-
Purification:
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-pentyl-3,5-diphenyl-1H-pyrazole.
-
Data Summary and Expected Outcomes
The following table summarizes typical parameters and expected results for the synthesis of 1-pentyl-3,5-diphenyl-1H-pyrazole.
| Parameter | Phase I: Pyrazoline Synthesis | Phase II: Dehydrogenation |
| Substrate | Chalcone | 1-Pentyl-3,5-diphenyl-2-pyrazoline |
| Key Reagent | Pentylhydrazine | 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol | Xylene |
| Temperature | ~80 °C (Reflux) | ~140 °C (Reflux) |
| Typical Reaction Time | 4-6 hours | 12-24 hours |
| Purity Confirmation | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS |
| Expected Yield (Purified) | 85-95% | 80-90% |
| Overall Two-Step Yield | - | 68-85% |
References
-
ResearchGate. (n.d.). Catalytic hydrogenation of 1 and 2-pyrazoline. Isolation of pyrazolidine and process schemes. Retrieved from [Link]
-
Raut, A. W., & Doshl, A. G. (2012). Dehydrogenation of Pyrazoline and its Derivative using Dmso-I2-H2SO4 and Dmso-I2-System. Oriental Journal of Chemistry. Retrieved from [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. Chemical Science. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organometallics. Retrieved from [Link]
-
ACS Publications. (2014). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ACS Publications. (2024). Ruthenium-Catalyzed Synthesis of 2-Pyrazolines via Acceptorless Dehydrogenative Coupling of Allylic Alcohols with Hydrazines. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A general palladium-catalyzed aerobic dehydrogenation to generate double bonds. Chemical Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. Retrieved from [Link]
Sources
- 1. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General palladium-catalyzed aerobic dehydrogenation to generate double bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Removing unreacted 1-bromopentane from pyrazole reaction mixtures
Technical Support Center: Pyrazole Reaction Purification
A Senior Application Scientist's Guide to Removing Unreacted 1-Bromopentane
Welcome to the technical support center for scientists and researchers engaged in pyrazole synthesis. One of the most common challenges encountered during the N-alkylation of pyrazoles with 1-bromopentane is the removal of unreacted alkyl halide from the final product. This guide provides in-depth, practical solutions and the scientific rationale behind them to help you achieve high purity for your N-pentylpyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is removing 1-bromopentane so critical?
A: Residual 1-bromopentane can interfere with subsequent reaction steps, compromise the accuracy of biological assays, and lead to incorrect characterization data (e.g., NMR, mass spectrometry). Furthermore, as an alkylating agent, it is reactive and can degrade over time or react with other formulation components, impacting the stability and safety profile of a drug candidate.
Q2: I have a large amount of 1-bromopentane left in my reaction. What's the most efficient first step?
A: For significant excess, your primary goal is bulk removal. Distillation , particularly under reduced pressure (vacuum distillation), is the most effective initial step. 1-bromopentane has a significantly lower boiling point than most N-pentylpyrazole products, allowing for efficient separation. Following bulk removal by distillation, a secondary purification like column chromatography is recommended for achieving high purity.
Q3: Can I just use an aqueous wash to remove 1-bromopentane?
A: A simple water wash is ineffective. 1-bromopentane is practically insoluble in water. However, an acid-base liquid-liquid extraction is a highly effective technique. By washing your crude product (dissolved in an organic solvent) with an aqueous acid (e.g., 1M HCl), you can protonate your basic N-pentylpyrazole, pulling it into the aqueous layer as a salt. The non-basic 1-bromopentane remains in the organic layer, which can then be discarded. Afterwards, basifying the aqueous layer and re-extracting will recover your purified product.
Q4: My product and the starting material are very close on the TLC plate. How can I improve separation?
A: If your Thin-Layer Chromatography (TLC) shows poor separation, you have several options for improving your flash column chromatography. First, optimize your eluent system. Test various ratios of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Aim for an Rf value between 0.2 and 0.3 for your product[1]. If a single solvent system doesn't work, a gradient elution , where you gradually increase the polarity of the mobile phase during the run, is often successful[1].
Physicochemical Properties: A Head-to-Head Comparison
Understanding the differences in physical properties between your reactant and product is the foundation for selecting a purification strategy.
| Property | 1-Bromopentane (Reactant) | 1-Pentyl-1H-pyrazole (Typical Product) | Rationale for Separation |
| Boiling Point | ~130 °C (at atm. pressure) | >200 °C (estimated, significantly higher) | The large difference allows for separation by distillation. |
| Polarity | Low | Moderate | Enables separation by normal-phase flash chromatography. |
| Basicity | Non-basic | Basic (Lewis Base) | Allows for selective separation using acid-base liquid-liquid extraction. |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents; soluble in aqueous acid as a salt | The ability to form a water-soluble salt is the key to acid-base extraction. |
Boiling point for pyrazole is 186-188 °C[2]; N-alkylation and adding a pentyl chain will significantly increase this.
Troubleshooting & Purification Protocols
Method 1: Purification by Flash Column Chromatography
This is the most common method for purifying research-scale reactions. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent)[3]. The less polar 1-bromopentane will travel through the column much faster than the more polar N-pentylpyrazole.
-
Sample Preparation: After your reaction workup (e.g., quenching, initial extraction, and drying), concentrate the crude material under reduced pressure.
-
TLC Analysis: Dissolve a small amount of the crude oil in a solvent like dichloromethane. Run TLC plates with different eluent systems (e.g., start with 95:5 Hexanes:Ethyl Acetate). The goal is to find a system where the 1-bromopentane spot has a high Rf (e.g., >0.8) and your product has an Rf of ~0.2-0.3[1].
-
Column Packing: Prepare a silica gel column. For difficult separations, a good rule of thumb is to use a silica gel-to-crude product mass ratio of 70:1 to 100:1[4].
-
Loading the Column: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. Apply it carefully to the top of the silica bed.
-
Elution: Begin eluting with your chosen solvent system. Apply gentle air pressure to accelerate the flow (hence "flash" chromatography)[5].
-
Fraction Collection: Collect fractions in test tubes and monitor the elution using TLC to identify which fractions contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-pentylpyrazole.
-
Issue: Product is co-eluting with 1-bromopentane.
-
Solution: Your eluent is too polar. Decrease the percentage of the polar solvent (e.g., ethyl acetate). A gradient elution, starting with pure hexane and gradually increasing the ethyl acetate concentration, can provide a much finer separation.
-
-
Issue: Product is not moving off the baseline.
-
Solution: Your eluent is not polar enough. Gradually increase the percentage of the polar solvent.
-
Method 2: Purification by Acid-Base Liquid-Liquid Extraction
This powerful technique leverages the basicity of the pyrazole nitrogen atoms. By converting the pyrazole into a salt, you can dramatically alter its solubility, enabling a clean separation from the non-basic alkyl halide.
-
Dissolution: After the reaction, quench with water and dissolve/dilute the crude mixture in an organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The top layer will be the organic phase (containing 1-bromopentane), and the bottom will be the aqueous phase (containing your protonated pyrazole product as a salt). Drain and save the bottom aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl at least one more time to ensure all product is captured. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, while stirring until the solution is basic (pH > 9, check with pH paper)[6]. Your deprotonated, neutral product will often precipitate or form an oil.
-
Back-Extraction: Add fresh organic solvent (diethyl ether or ethyl acetate) to the now basic aqueous solution and extract your purified product back into the organic phase. Repeat this extraction 2-3 times.
-
Final Wash and Drying: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate on a rotary evaporator.
-
Issue: An emulsion (a stable suspension of the two layers) forms.
-
Solution: Add a small amount of brine, which can help break the emulsion by increasing the ionic strength of the aqueous phase. Gentle swirling rather than vigorous shaking can also help. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
-
-
Issue: Low recovery of the product.
-
Solution: Ensure the aqueous phase was made sufficiently basic in step 5. Check the pH carefully. Also, ensure you performed enough back-extractions (step 6) to fully recover the product from the aqueous phase.
-
Method 3: Purification by Vacuum Distillation
For larger scale reactions or when 1-bromopentane is used as the solvent, distillation is the ideal first-pass purification step. By lowering the pressure, the boiling points of the compounds are reduced, allowing distillation to occur at a lower temperature and preventing potential thermal degradation of the product[7][8].
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is free of cracks or stars. All joints must be properly sealed and greased to maintain a vacuum[9].
-
Bumping Prevention: Add a magnetic stir bar to the distilling flask. Do not use boiling chips , as they are ineffective under vacuum[9].
-
Apply Vacuum: Connect the apparatus to a vacuum source (e.g., a vacuum pump) with a cold trap in between to protect the pump. Turn on the vacuum and allow the pressure to stabilize.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect First Fraction: The temperature will rise and plateau as the lower-boiling 1-bromopentane (BP ≈ 130 °C at atm. pressure) distills over. Collect this fraction in the receiving flask.
-
Increase Temperature: Once all the 1-bromopentane has been removed, the temperature reading will likely drop. You can now increase the heating mantle temperature to distill your higher-boiling N-pentylpyrazole product, or you can stop the distillation and purify the remaining residue in the distillation flask by another method like chromatography.
-
System Shutdown: Before turning off the vacuum, always allow the apparatus to cool completely and then slowly vent the system to atmospheric pressure to prevent air from rushing in and causing breakage.
-
Issue: The solution is bumping violently.
-
Solution: Ensure the stir bar is stirring vigorously. Bumping is common under vacuum, and vigorous stirring is the primary way to prevent it. A Claisen adapter in the setup can also help contain bumped liquid[9].
-
-
Issue: Cannot achieve a low enough pressure.
-
Solution: Check every joint for leaks. Ensure all glassware is properly greased and all connections are tight. Check that your vacuum pump is working efficiently and the cold trap is sufficiently cold.
-
References
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
King, T. (n.d.). Successful Flash Chromatography. King Group, University of Sheffield. Retrieved February 5, 2026, from [Link]
-
LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]
-
Sánchez-Migallón, A., et al. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 5, 2026, from [Link]
-
Williamson, T. A., et al. (2023). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 100, 276-302. Retrieved February 5, 2026, from [Link]
-
American Chemical Society. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Lisa Nichols. (2022, April 8). Vacuum Distillation [Video]. YouTube. Retrieved February 5, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved February 5, 2026, from [Link]
-
American Chemical Society. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Retrieved February 5, 2026, from [Link]
-
Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. Retrieved February 5, 2026, from [Link]
-
LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]
-
Scullion, F. (n.d.). AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. Chemy.info. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (2016, June 7). Carrying out a vacuum distillation [Video]. YouTube. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (2024, December 6). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Retrieved February 5, 2026, from [Link]
-
Semenov, V. V., et al. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. ResearchGate. Retrieved February 5, 2026, from [Link]
-
Jack Westin. (n.d.). Distillation - Separations And Purifications. Retrieved February 5, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). 1-Phenylpyrazole. PubChem. Retrieved February 5, 2026, from [Link]
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Pyrazole | 288-13-1 [chemicalbook.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Technical Guide: FTIR Spectrum Analysis of N-Pentylpyrazole Functional Groups
Executive Summary
The N-pentylpyrazole moiety—a pyrazole ring substituted at the nitrogen (N1) position with a five-carbon aliphatic chain—is a critical pharmacophore in medicinal chemistry, particularly in the synthesis of cannabinoid receptor ligands (e.g., JWH analogs) and coordination complexes.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a superior speed-to-insight ratio for reaction monitoring and purity screening . This guide objectively compares FTIR analysis against identifying alternatives, detailing the specific vibrational signatures required to validate the N-alkylation of pyrazole.
Part 1: Theoretical Framework & Spectral Architecture
The infrared spectrum of N-pentylpyrazole is a superposition of two distinct vibrational domains: the aromatic heterocyclic ring and the aliphatic pentyl tail. Understanding the coupling of these domains is essential for accurate interpretation.
The Dipole Moment Shift (Mechanism)
Unsubstituted pyrazole exhibits a strong dipole moment due to the N-H bond. Upon N-alkylation (substitution of H with a pentyl group), the hydrogen bonding network is disrupted.
-
Precursor (Pyrazole): Dominated by intermolecular hydrogen bonding (broad N-H stretch).
-
Product (N-Pentylpyrazole): Loss of H-bonding capability; appearance of lipophilic aliphatic modes.
Spectral Fingerprint Table
The following table synthesizes data from pyrazole derivatives to establish the expected band assignments for N-pentylpyrazole.
| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |
| Aromatic C-H | Stretching ( | 3100 – 3150 | Weak | Confirms heteroaromatic ring integrity.[1] |
| Aliphatic C-H | Asym. Stretching ( | 2950 – 2960 | Strong | Pentyl Chain : Methyl ( |
| Aliphatic C-H | Sym. Stretching ( | 2850 – 2870 | Medium | Pentyl Chain : Methylene ( |
| Azole Ring | Ring Breathing ( | 1500 – 1600 | Variable | Characteristic "doublet" often seen in pyrazoles.[1] |
| C-N | Stretching ( | 1260 – 1280 | Medium | Linkage between the pentyl chain and pyrazole N1.[1] |
| N-N | Stretching ( | ~1070 | Weak | Diagnostic for the pyrazole hydrazine bridge.[1] |
| Methylene Chain | Rocking ( | ~720 | Medium | Critical : Indicates long alkyl chain ( |
| N-H | Stretching ( | 3200 – 3400 | ABSENT | The "Negative" Control : Presence indicates unreacted precursor.[1] |
Part 2: Comparative Analysis of Analytical Alternatives
In the context of drug development QC, FTIR is often compared with NMR and Raman spectroscopy. The following analysis evaluates the "performance" of FTIR for N-pentylpyrazole characterization.
Performance Matrix
| Feature | FTIR (Mid-IR) | 1H NMR (400 MHz) | Raman Spectroscopy |
| Primary Utility | Functional Group ID & Reaction Monitoring | Structural Elucidation & Regioisomerism | Polymorph ID & Aqueous Samples |
| N-Alkylation Confirmation | Excellent (Disappearance of N-H band is definitive).[1] | Excellent (Shift of ring protons; appearance of triplet/multiplets). | Good (Changes in ring breathing modes).[1] |
| Isomer Differentiation | Low (N1 vs N2 isomers have nearly identical IR spectra).[1] | High (NOESY/COSY can distinguish N1 vs N2 alkylation).[1] | Medium (Symmetric vibrations may differ).[1][2] |
| Sample Throughput | High (< 1 min per sample via ATR).[1] | Low (Requires deuterated solvents + shimming).[1] | High (No prep, but fluorescence interference).[1] |
| Cost Per Analysis | Low | High | Low |
The "Blind Spot" of FTIR
While FTIR confirms that alkylation occurred, it struggles to determine where it occurred on asymmetric pyrazoles.
-
Scenario: Alkylating a 3-substituted pyrazole.
-
Outcome: Both N1-pentyl and N2-pentyl isomers will show aliphatic C-H bands and loss of N-H.
-
Solution: FTIR is the screening tool; NMR is the validation tool.
Part 3: Visualization of Vibrational Logic
The following diagram maps the structural components of N-pentylpyrazole to their respective spectroscopic signals, providing a visual logic for peak assignment.
Figure 1: Structural-Vibrational Map. The "Red Node" (N-H) represents the negative control signal that must disappear to confirm reaction success.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating by using the precursor spectrum as an internal reference.
Materials & Setup
-
Instrument: FTIR Spectrometer with ATR accessory (Diamond or ZnSe crystal).
-
Resolution: 4 cm⁻¹.
-
Scans: 16 (Screening) or 64 (Publication quality).
-
Baseline: Air background (fresh).
Step-by-Step Workflow
-
Precursor Baseline (Control):
-
Run the spectrum of the starting material (unsubstituted pyrazole).
-
Validation Check: Confirm a broad, medium-intensity band at 3200–3400 cm⁻¹ (N-H stretch). If this is missing, your starting material is contaminated or wet.
-
-
Sample Preparation:
-
N-pentylpyrazole is typically a liquid or low-melting solid.[1]
-
Place 1 drop (approx. 10 µL) directly onto the ATR crystal.
-
Note: No KBr pellet is required for this lipophilic molecule.
-
-
Acquisition & Processing:
-
Decision Logic (QC Pass/Fail):
-
PASS:
-
Band at 3200–3400 cm⁻¹ is < 5% relative intensity (trace moisture allowed).
-
Distinct aliphatic C-H peaks appear at 2850–2960 cm⁻¹.
-
Fingerprint region (1500–600 cm⁻¹) matches reference standard.
-
-
FAIL:
-
Significant N-H band remains (Incomplete reaction).
-
Broad O-H stretch at 3500 cm⁻¹ (Solvent/Water contamination).
-
-
Part 5: Advanced Application – Regioisomerism
While FTIR is excellent for confirming substitution, it is limited in distinguishing regioisomers (e.g., 1-pentyl-3-methylpyrazole vs. 1-pentyl-5-methylpyrazole).
The Analytical Workflow for Isomers
For high-stakes drug development, FTIR serves as the "Gatekeeper" before the sample moves to NMR.
Figure 2: Integrated Analytical Workflow. FTIR acts as the rapid "Go/No-Go" filter to save expensive NMR time.
Mechanistic Insight: Why NMR is needed for Regioisomers
In FTIR, the N1 and N2 positions of the pyrazole ring are electronically similar enough that their vibrational force constants (
References
-
Regioselective Synthesis and Characterization of Pyrazole Derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context: Detailed NMR and NOESY analysis for distinguishing N-methyl pyrazole isomers, applicable to N-pentyl analogs. URL:[Link]
-
Vibrational Spectroscopy of Pyrazole and its Derivatives. Source: Der Pharma Chemica / Scholars Research Library. Context: Assignment of fundamental vibrational modes (C=N, N-N) in substituted pyrazoles using DFT and FTIR. URL:[Link]
-
FTIR Functional Group Database. Source: InstaNANO / Specac. Context: General reference for aliphatic C-H (pentyl chain) and aromatic C-H stretching frequencies. URL:[Link]
-
Highly Selective N-Alkylation of Pyrazoles. Source: Journal of Organic Chemistry (ACS Publications). Context: Methodology for synthesizing N-alkyl pyrazoles and monitoring regioselectivity. URL:[Link]
Sources
- 1. instanano.com [instanano.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. mdpi.com [mdpi.com]
- 4. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Experimental FTIR, FT-IR (gas phase), FT-Raman and NMR spectra, hyperpolarizability studies and DFT calculations of 3,5-dimethylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thz.yale.edu [thz.yale.edu]
A Comprehensive Guide to the Mass Spectrometry Fragmentation Pattern of 1-Pentyl-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Pentyl-1H-pyrazole Structural Elucidation
This compound belongs to the N-alkylpyrazole class of compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities. Accurate structural characterization is paramount for establishing structure-activity relationships (SAR), ensuring compound identity and purity, and meeting regulatory requirements. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a cornerstone technique for the analysis of such volatile and semi-volatile small molecules. Understanding the specific fragmentation patterns under electron ionization is critical for unambiguous identification and differentiation from isomeric structures.
The Electron Ionization Fragmentation Pathway of this compound: A Mechanistic Approach
While a publicly available, experimentally derived mass spectrum for this compound is not readily found in major spectral libraries like NIST or Wiley, a highly probable fragmentation pattern can be predicted based on established principles of mass spectrometry and the known behavior of related N-substituted heterocyclic compounds.
Upon electron ionization, the this compound molecule will lose an electron to form a molecular ion (M+•). The fragmentation of this molecular ion is dictated by the relative stability of the resulting fragment ions and neutral losses. For N-alkylpyrazoles, the presence of the alkyl substituent significantly influences the fragmentation cascade, often suppressing the N-N bond cleavage that can be prominent in unsubstituted pyrazole.[1]
The major fragmentation pathways are anticipated to involve the N-pentyl chain, primarily through alpha-cleavage, and subsequent rearrangements and cleavages of the pyrazole ring.
Proposed Fragmentation Scheme
The molecular ion of this compound has a molecular weight of 138.22 g/mol . The following is a proposed fragmentation pathway under electron ionization:
-
Alpha-Cleavage: The most favorable initial fragmentation is expected to be the cleavage of the C-C bond alpha to the pyrazole nitrogen. This results in the loss of a butyl radical (•C₄H₉), leading to the formation of a stable, resonance-stabilized ion at m/z 81 . This fragment, the N-methylenepyrazolium cation, is often the base peak in the mass spectra of N-alkylpyrazoles with longer alkyl chains.
-
Beta-Cleavage with Hydrogen Rearrangement (McLafferty-type rearrangement): Cleavage of the C-C bond beta to the pyrazole ring, accompanied by a hydrogen atom transfer from the gamma-carbon of the pentyl chain to the pyrazole ring, can lead to the elimination of a neutral butene molecule (C₄H₈) and the formation of a radical cation at m/z 82 .
-
Further Fragmentation of the Alkyl Chain: Successive losses of methylene radicals (CH₂) from the pentyl chain are also possible, leading to a series of ions separated by 14 mass units, although these are generally less intense than the alpha-cleavage product.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, although this is less favored in N-substituted pyrazoles compared to the unsubstituted parent compound.[1] Common ring fragmentations of pyrazole involve the loss of HCN or N₂. In the case of the m/z 81 fragment, subsequent loss of HCN could lead to an ion at m/z 54 .
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.
Caption: Proposed EI fragmentation of this compound.
Comparative Analysis of Analytical Techniques
While GC-MS with electron ionization is a powerful tool for the analysis of this compound, alternative and complementary techniques can provide additional valuable information, particularly in complex matrices or for confirmation of identity.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| GC-MS (EI) | Gas-phase separation followed by hard ionization and mass analysis. | High-resolution separation of isomers, extensive fragmentation for structural elucidation, established libraries for comparison. | Molecular ion may be weak or absent, potential for thermal degradation of labile compounds. |
| GC-MS (CI) | Gas-phase separation followed by soft ionization using a reagent gas. | Enhanced molecular ion peak (M+H)+, less fragmentation, aids in molecular weight determination. | Less structural information from fragmentation, reagent gas dependent. |
| LC-MS | Liquid-phase separation followed by ionization (e.g., ESI, APCI). | Suitable for less volatile or thermally labile pyrazole derivatives, no derivatization required for polar compounds. | May have lower chromatographic resolution for non-polar isomers compared to GC, matrix effects can be more pronounced. |
| SFC-MS | Separation using a supercritical fluid mobile phase. | Fast separations, suitable for both polar and non-polar compounds, reduced solvent consumption. | Less common instrumentation, method development can be more complex. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a robust starting point for the GC-MS analysis of this compound and related N-alkylpyrazoles. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (if applicable): For analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed and validated.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1562 u/s.
Data Analysis
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum of the peak.
-
Analyze the fragmentation pattern and compare it to the proposed fragmentation scheme and any available library spectra of related compounds.
-
Quantify the analyte using the calibration curve based on the peak area of a characteristic ion (e.g., the base peak at m/z 81).
Workflow Diagram
Caption: A typical workflow for GC-MS analysis.
Conclusion
The structural elucidation of this compound by mass spectrometry is a clear example of how fundamental principles of ion chemistry can be applied to predict and interpret fragmentation patterns, even in the absence of a reference spectrum. The proposed fragmentation pathway, dominated by alpha-cleavage of the N-pentyl chain, provides a solid basis for the identification of this compound. By understanding these fragmentation mechanisms and considering the comparative advantages of different analytical techniques, researchers can confidently and accurately characterize this important class of molecules, thereby accelerating drug discovery and development efforts.
References
-
Journal of the Chemical Society B: Physical Organic. (1967). Electron-impact induced fragmentations of pyrazoles. [Link]
Sources
A Comparative Guide to Purity Assay Methods for Industrial Grade 1-pentyl-1H-pyrazole
Introduction: The Critical Role of Purity in 1-pentyl-1H-pyrazole Applications
This compound is a key heterocyclic building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its molecular structure lends itself to diverse chemical modifications, making it a valuable intermediate in drug discovery and development.[2] The purity of industrial-grade this compound is of paramount importance, as even trace amounts of impurities can have a significant impact on the yield, safety, and efficacy of the final product.[3] Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products.[3] Therefore, robust and reliable analytical methods for purity determination are essential for quality control in an industrial setting.
This guide provides an in-depth comparison of three common analytical techniques for the purity assay of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. All proposed methods are designed to be compliant with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]
Gas Chromatography (GC): The Workhorse for Volatile and Semi-Volatile Compounds
Gas chromatography is a powerful separation technique well-suited for the analysis of volatile and thermally stable compounds like this compound.[6] The principle of GC involves vaporizing the sample and passing it through a long column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase.
Why GC is a Suitable Method
The choice of GC for analyzing this compound is underpinned by the compound's physicochemical properties. With an alkyl chain, it is sufficiently volatile for gas-phase analysis. A Flame Ionization Detector (FID) is particularly effective for this application as it is sensitive to nearly all organic compounds and provides a response that is proportional to the mass of carbon, allowing for accurate quantification without the need for individual impurity standards when using an area percent normalization method.[7]
Potential Impurities to Consider
In the industrial synthesis of N-alkylpyrazoles, several types of impurities can be expected:[3][8]
-
Unreacted Starting Materials: Residual pyrazole and 1-bromopentane (or other pentylating agents).
-
Isomeric By-products: Positional isomers, such as this compound's corresponding 1,3- and 1,5-disubstituted isomers, can form depending on the synthetic route.
-
Related Substances: By-products from side reactions, such as dipentyl ether or other pyrazole derivatives.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Experimental Protocol: GC-FID Method
This protocol is a robust starting point for the purity analysis of this compound and should be validated according to ICH Q2(R2) guidelines.[4][9]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness). This mid-polarity phase is effective for separating a wide range of volatile organic compounds.[10]
Chromatographic Conditions:
| Parameter | Value |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.5 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol or acetone.
Data Analysis:
-
Purity is typically calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.
Workflow Diagram
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. ijcpa.in [ijcpa.in]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. biolmolchem.com [biolmolchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 9. iiste.org [iiste.org]
- 10. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Pentyl-1H-pyrazole
As researchers and drug development professionals, our work with novel chemical entities like 1-Pentyl-1H-pyrazole demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper disposal of this compound is not a mere logistical afterthought; it is a critical component of responsible laboratory practice. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure that this compound is managed safely from the bench to its final disposal.
The causality behind these procedures is clear: pyrazole derivatives can exhibit significant toxicity, and improper disposal poses a direct threat to both personnel and the environment. Adherence to these protocols is a self-validating system, ensuring compliance and minimizing risk.
Hazard Profile and Risk Assessment
Understanding the specific hazards of this compound is the foundation of its safe handling and disposal. While data for this specific molecule is limited, the hazard profile can be reliably inferred from Safety Data Sheets (SDS) for closely related pyrazole compounds. The primary risks include toxicity, irritation, and environmental harm.
Key Hazard Information Summary
| Hazard Classification | GHS Hazard Statement | Primary Precaution |
| Acute Toxicity (Oral) | H301: Toxic if swallowed[1] | P270: Do not eat, drink or smoke when using this product.[1][2] |
| Skin Irritation | H315: Causes skin irritation[1][2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Eye Irritation/Damage | H319: Causes serious eye irritation[1][3][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation[1][3][5] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects[2][6] | P273: Avoid release to the environment.[2] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following engineering controls and PPE are mandatory.
-
Engineering Controls : All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7] Facilities should be equipped with an eyewash station and a safety shower.[8]
-
Personal Protective Equipment :
-
Gloves : Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves before use and wash hands thoroughly after handling.[8]
-
Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Lab Coat : A flame-resistant lab coat must be worn to protect from skin contact.[8]
-
Core Disposal Principle: Segregation and Labeling as Hazardous Waste
The foundational principle of disposal is that this compound and any materials contaminated with it are to be treated as hazardous waste. Under no circumstances should this chemical or its solutions be discharged into the sanitary sewer system.[2][6][7] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category that includes research chemicals used in drug development.[9][10]
Waste Container Protocol:
-
Select an Appropriate Container : Use a chemically compatible, leak-proof container with a secure screw-top cap. The original product container is often suitable for neat (undiluted) waste.[2][6]
-
Label Correctly : The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".
-
Keep Closed : Waste containers must remain closed at all times except when adding waste.[5][7]
Step-by-Step Disposal Protocols
The specific disposal procedure depends on the form of the waste. Do not mix different waste streams.[2]
Protocol 4.1: Disposal of Unused or Expired Neat Compound
-
Step 1 : Ensure the original container is securely sealed and in good condition. If the container is compromised, transfer the material to a new, appropriate waste container inside a chemical fume hood.
-
Step 2 : Affix a "HAZARDOUS WASTE" label to the container.
-
Step 3 : Store the container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[3][11]
Protocol 4.2: Disposal of Contaminated Solid Labware This category includes items like pipette tips, contaminated weighing paper, gloves, and empty vials.
-
Step 1 : Collect all contaminated solid waste in a designated, puncture-resistant container or a durable, transparent plastic bag lined with a secondary container.
-
Step 2 : Label the container or bag as "HAZARDOUS WASTE" with the chemical name.
-
Step 3 : Once full, seal the container/bag and transfer it to the designated hazardous waste accumulation area for pickup.
Protocol 4.3: Disposal of Dilute Solutions (Aqueous & Organic)
-
Rationale : The aquatic toxicity of pyrazole derivatives makes it imperative that even dilute solutions are not poured down the drain.[2][6]
-
Step 1 : Segregate waste streams. Keep aqueous solutions separate from organic solvent solutions.
-
Step 2 : Pour the waste solution into a designated, properly labeled hazardous waste container (e.g., a carboy for aqueous waste, a solvent can for organic waste).
-
Step 3 : Ensure the container is labeled with "HAZARDOUS WASTE" and lists all chemical components, including solvents and their approximate percentages.
-
Step 4 : Store the sealed container in the satellite accumulation area for professional disposal.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Wear the full PPE described in Section 2.
-
Contain the Spill : For liquid spills, cover with an inert absorbent material like vermiculite, sand, or silica gel.[7] For solid spills, gently sweep up the material to avoid creating dust.[6]
-
Collect Waste : Carefully scoop the absorbed material or swept powder into a designated hazardous waste container.[4][7]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Seal and label the container with the spill cleanup debris as hazardous waste and arrange for its disposal.
-
Report : Report the incident to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
To ensure clarity, the decision-making process for disposing of this compound waste can be visualized as a straightforward workflow. This diagram illustrates the path from waste generation to final segregation.
Caption: Decision workflow for proper segregation of this compound waste streams.
References
-
JP-2378 - Safety Data Sheet . (2023-03-25). [Link]
-
Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide . Cole-Parmer. [Link]
-
Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . U.S. Environmental Protection Agency. [Link]
-
The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine . ASHP. [Link]
-
The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine . Stericycle. (2025-05-20). [Link]
-
Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]
-
40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals . eCFR. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. epa.gov [epa.gov]
- 10. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 11. download.basf.com [download.basf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
